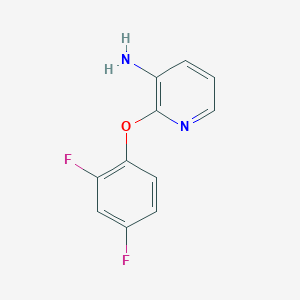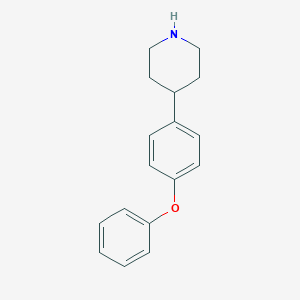
3-(N-methylanilino)-3-sulfanylidenepropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[N-Methyl-N-phenylthiocarbamoyl]acetic acid is an organic compound that belongs to the class of thiocarbamoyl derivatives This compound is characterized by the presence of a thiocarbamoyl group attached to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [N-Methyl-N-phenylthiocarbamoyl]acetic acid typically involves the reaction of N-methyl-N-phenylthiocarbamoyl chloride with acetic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include thionyl chloride, which facilitates the formation of the thiocarbamoyl chloride intermediate.
Industrial Production Methods
On an industrial scale, the production of [N-Methyl-N-phenylthiocarbamoyl]acetic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[N-Methyl-N-phenylthiocarbamoyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiocarbamoyl group to corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
[N-Methyl-N-phenylthiocarbamoyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of [N-Methyl-N-phenylthiocarbamoyl]acetic acid involves its interaction with specific molecular targets. The thiocarbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for drug development.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N-phenylthiocarbamoyl chloride: A precursor in the synthesis of [N-Methyl-N-phenylthiocarbamoyl]acetic acid.
N-Methyl-N-phenylthiocarbamoyl methyl ester: A structurally related compound with similar reactivity.
N-Methyl-N-phenylthiocarbamoyl ethyl ester: Another related compound used in similar applications.
Uniqueness
[N-Methyl-N-phenylthiocarbamoyl]acetic acid is unique due to its specific combination of a thiocarbamoyl group and an acetic acid moiety. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other thiocarbamoyl derivatives.
Propiedades
Número CAS |
172896-85-4 |
|---|---|
Fórmula molecular |
C10H11NO2S |
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
3-(N-methylanilino)-3-sulfanylidenepropanoic acid |
InChI |
InChI=1S/C10H11NO2S/c1-11(9(14)7-10(12)13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13) |
Clave InChI |
UJFNRZZXUOVFAB-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=S)CC(=O)O |
SMILES canónico |
CN(C1=CC=CC=C1)C(=S)CC(=O)O |
Sinónimos |
Propanoic acid, 3-(methylphenylamino)-3-thioxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B68568.png)



![4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole](/img/structure/B68582.png)


![(15S,18S)-2,9-Dihydroxy-15-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-6-methyl-17,21-dioxa-6-azahexacyclo[11.10.0.03,11.04,8.015,22.018,22]tricosa-1(13),2,4(8),9,11-pentaene-7,14,20,23-tetrone](/img/structure/B68589.png)

